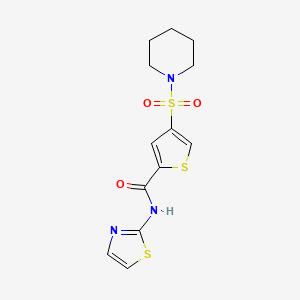

4-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multiple steps, including the initial formation of key intermediates such as piperidine derivatives, followed by coupling reactions with thiazole and thiophene moieties. A representative synthesis pathway might include the reaction of piperidine with a sulfonyl chloride to form a sulfonyl piperidine, which is then further reacted with thiazole and thiophene derivatives to form the target compound. Similar synthetic strategies have been employed in the creation of compounds like N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides, demonstrating potent pharmacological properties (Shigenaga et al., 1993).

Molecular Structure Analysis

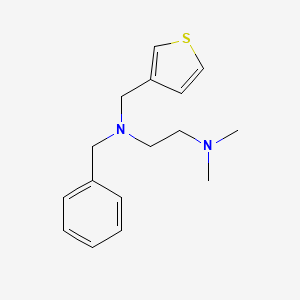

The molecular structure of "4-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide" includes several functional groups that are critical for its activity. The piperidine ring provides basicity and potential for interaction with biological targets, the sulfonyl group can enhance solubility and interact with proteins, and the thiazole and thiophene rings are known for their ability to bind to various enzymes and receptors. Molecular interaction studies, such as those conducted with related compounds, help elucidate the specific binding modes and interactions at the molecular level (J. Shim et al., 2002).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Anti-bacterial Study : A study conducted by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a compound closely related to "4-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide". These compounds were evaluated for their antibacterial activity against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity [Khalid et al., 2016].

Anti-breast Cancer Activity : Al-Said et al. (2011) developed a series of compounds including novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives. These compounds demonstrated in-vitro anticancer activity against human breast cancer cell lines, with some showing better activity than the reference drug Doxorubicin [Al-Said et al., 2011].

Alzheimer’s Disease Drug Candidates : Research by Rehman et al. (2018) synthesized new N-substituted derivatives to evaluate as drug candidates for Alzheimer’s disease. The compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, with some showing promise as new drug candidates [Rehman et al., 2018].

Anti-arrhythmic Activity : A study by Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, some of which displayed significant anti-arrhythmic activity [Abdel‐Aziz et al., 2009].

Mycobacterium tuberculosis GyrB Inhibitors : Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. One compound, in particular, showed promising activity against all test metrics, suggesting potential as an antituberculosis agent [Jeankumar et al., 2013].

Antimicrobial Activity : Patel and Agravat (2009) synthesized new pyridine derivatives showing considerable antibacterial activity, highlighting the potential for developing new antimicrobial agents [Patel and Agravat, 2009].

Propiedades

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S3/c17-12(15-13-14-4-7-20-13)11-8-10(9-21-11)22(18,19)16-5-2-1-3-6-16/h4,7-9H,1-3,5-6H2,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDWNUSNTVUYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)